molecular formula C10H19FN2O2 B1376321 3-(Boc-amino)-4-fluoropiperidine CAS No. 1240379-70-7

3-(Boc-amino)-4-fluoropiperidine

Cat. No.: B1376321
CAS No.: 1240379-70-7
M. Wt: 218.27 g/mol
InChI Key: PHKRFWRGEVHCAT-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-fluoropiperidine is a fluorinated piperidine derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a fluorine atom at the 4-position of the piperidine ring. Its molecular formula is C₁₀H₁₉FN₂O₂, with a molecular weight of 218.27 g/mol . The Boc group enhances stability during synthetic processes, making it a critical intermediate in pharmaceutical chemistry, particularly for prodrug development and peptide modifications . The fluorine atom introduces electronegativity and steric effects, influencing conformational flexibility and binding interactions in drug-receptor systems .

Properties

IUPAC Name

tert-butyl N-(4-fluoropiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKRFWRGEVHCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-fluoropiperidine typically involves the protection of the amino group with a Boc group. One common method involves reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) at room temperature . The reaction proceeds through nucleophilic addition-elimination, forming the Boc-protected amine.

Industrial Production Methods

Industrial production of Boc-protected amines, including this compound, often employs similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-fluoropiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

3-(Boc-amino)-4-fluoropiperidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : This compound is utilized in the synthesis of DPP-IV inhibitors, which are crucial for managing type 2 diabetes. Notable examples include alagliptin and its derivatives, which help regulate blood sugar levels by inhibiting the enzyme responsible for breaking down incretin hormones .
  • Muscarinic Receptor Antagonists : It is also involved in synthesizing compounds that act as antagonists for muscarinic M3 receptors. These compounds have potential therapeutic applications in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and gastrointestinal disorders .

Synthesis and Methodology

The synthesis of this compound involves several methods that highlight its versatility as a building block in organic chemistry:

  • Catalytic Hydrogenation : A method to synthesize 4-Boc-aminopiperidine involves catalytic hydrogenation of imines derived from N-benzyl-4-piperidone and tert-butyl carbamate. This process simplifies the production route and enhances yield efficiency, making it suitable for industrial applications .
  • Fluorination Techniques : The incorporation of fluorine into piperidine derivatives is essential for enhancing biological activity. Recent advancements have focused on asymmetric hydrogenation and enzymatic methods to produce fluorinated piperidines with high selectivity and yield .

Case Studies and Research Findings

Several studies have documented the efficacy and application of this compound in drug development:

  • Inhibitors of Protein Kinase B (PKB) : Research has shown that derivatives of this compound can act as potent inhibitors of PKB, which is implicated in various cancers. These inhibitors have demonstrated significant selectivity and efficacy in preclinical models, highlighting the compound's potential in oncology .
  • Synthesis of Advanced Therapeutics : The compound has been successfully used to synthesize advanced therapeutics targeting various biological pathways, including those involved in cancer progression and metabolic regulation. For instance, modifications to its structure have led to improved oral bioavailability and reduced clearance rates in vivo, making it a valuable candidate for further development .

Summary Table of Applications

Application AreaSpecific UsesKey Compounds
Diabetes ManagementDPP-IV inhibitorsAlagliptin
Respiratory DiseasesMuscarinic M3 receptor antagonistsVarious piperidine derivatives
Cancer TherapyPKB inhibitorsFluorinated piperidine analogs
Organic SynthesisBuilding block for various pharmaceuticalsDipeptides

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-fluoropiperidine primarily involves its role as a protected amine. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Boc-amino)-3,3-difluoropiperidine

  • Molecular Formula : C₁₀H₁₈F₂N₂O₂
  • Molecular Weight : 236.26 g/mol .
  • Key Differences: Contains two fluorine atoms at the 3-position, increasing electronegativity and steric hindrance compared to the mono-fluorinated analog. Higher topological polar surface area (50.4 Ų vs. ~45 Ų for 3-(Boc-amino)-4-fluoropiperidine), suggesting altered solubility and membrane permeability .
  • Applications : Used in fluorinated peptidomimetics for enhanced metabolic stability .

trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine

  • Molecular Formula : C₁₁H₁₉F₃N₂O₂
  • Molecular Weight : 268.28 g/mol .
  • Key Differences: Substitution of fluorine with a trifluoromethyl (-CF₃) group at the 4-position, significantly increasing lipophilicity (LogP ~1.4 vs. ~0.8 for this compound) .
  • Applications : Explored in CNS-targeting drug candidates due to improved blood-brain barrier penetration .

1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine

  • Molecular Formula : C₁₈H₂₁F₃N₂O₂
  • Molecular Weight : 354.37 g/mol .
  • Key Differences: Features a cyano (-CN) and 3-trifluoromethylphenyl group at the 4-position, creating a bulky, planar structure.
  • Applications : Utilized in kinase inhibitors and allosteric modulators .

(3R,4R)- and (3S,4R)-3-(Boc-amino)-4-fluoropiperidine

  • Stereochemical Variants :
    • The (3R,4R) and (3S,4R) isomers exhibit distinct spatial arrangements, impacting chiral recognition in enzyme binding .
    • Purity levels for these isomers are typically ≥95%, with CAS numbers 1052713-46-8 (3R,4R) and 1363382-99-3 (3S,4R) .
  • Applications : Critical for enantioselective synthesis of GABA receptor modulators .

Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Substituents LogP Key Applications
This compound 218.27 4-F, 3-Boc-amino ~0.8 Prodrugs, peptide backbone modifications
4-(Boc-amino)-3,3-difluoropiperidine 236.26 3,3-F₂, 4-Boc-amino ~1.2 Fluorinated peptidomimetics
trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine 268.28 4-CF₃, 3-Boc-amino ~1.4 CNS drug candidates
1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine 354.37 4-CN, 4-(3-CF₃-Ph), 1-Boc ~2.1 Kinase inhibitors

Biological Activity

3-(Boc-amino)-4-fluoropiperidine is a synthetic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a fluorine atom at the 4-position of the piperidine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula : C10H16FN2O2
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 1240379-70-7

The structural formula can be represented as follows:

3 Boc amino 4 fluoropiperidineC Boc NCCCCF\text{3 Boc amino 4 fluoropiperidine}\rightarrow \text{C}\text{ Boc }-\text{N}-\text{C}-\text{C}-\text{C}-\text{C}-\text{F}

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the Boc group enhances the compound's stability and solubility, facilitating better interaction with biological systems.

  • Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Receptor Modulation : The fluorine atom may enhance binding affinity to certain receptors, influencing signaling pathways related to neuropharmacology.

Case Studies

  • Anticancer Activity : A study published in Pharmaceuticals explored the anticancer effects of various piperidine derivatives, including this compound. It was found to exhibit significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
  • Neuropharmacological Effects : Research has shown that derivatives of piperidine can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. The incorporation of the Boc group in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3-Aminopiperidin-2-oneLacks Boc group; simple amineModerate enzyme inhibition
3-Amino-3-azabicyclo[3.3.0]octaneMore complex bicyclic structureStronger receptor modulation
This compoundContains Boc and fluorineEnhanced anticancer and neuropharmacological effects

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Antiviral Properties : Investigations have suggested that this compound may possess antiviral capabilities, particularly against influenza viruses, by modulating immune responses .
  • Synergistic Effects : When combined with other therapeutic agents, this compound has shown potential for synergistic effects, enhancing overall efficacy in treating complex diseases .

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